2,3,5-Trifluorocinnamic acid
Overview
Description
2,3,5-Trifluorocinnamic acid is an organic compound with the molecular formula C9H5F3O2 and a molecular weight of 202.13 g/mol It is a derivative of cinnamic acid, characterized by the presence of three fluorine atoms attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluorocinnamic acid typically involves the reaction of 2,3,5-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluorobenzoic acid, while reduction can produce trifluorocinnamyl alcohol .
Scientific Research Applications
2,3,5-Trifluorocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an inhibitor of certain enzymes and its effects on biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in certain biological systems .
Comparison with Similar Compounds
- 2,3,4-Trifluorocinnamic acid
- 3,4,5-Trifluorocinnamic acid
- 2,4,5-Trifluorocinnamic acid
Comparison: 2,3,5-Trifluorocinnamic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other trifluorocinnamic acids, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
(E)-3-(2,3,5-trifluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDPERUKPYYNEO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420764 | |
Record name | 2,3,5-Trifluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237761-79-4 | |
Record name | 2,3,5-Trifluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 237761-79-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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